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Compound of Interest

Compound Name: 4-Fluorophenylacetonitrile

Cat. No.: B056358

Introduction

4-Fluorophenylacetonitrile, also known as 4-fluorobenzyl cyanide, is a fluorinated aromatic
compound that serves as a vital building block in the synthesis of various pharmaceutical and
agrochemical agents.[1] Its utility in synthetic chemistry, particularly in the formation of more
complex molecules like Daidzein analogs with potential anti-influenza activity, necessitates a
robust and unambiguous method for its structural confirmation and purity assessment.[1]
Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS), provide the definitive data required for this
purpose.

This technical guide offers an in-depth analysis of the spectroscopic data of 4-
Fluorophenylacetonitrile. It is designed for researchers, scientists, and drug development
professionals, providing not just the raw data but also the underlying scientific rationale for the
spectral features observed. This document will detail the characteristic signals in *H NMR, 13C
NMR, IR, and MS, demonstrating how these orthogonal techniques converge to provide a
complete structural portrait of the molecule.

Compound Details:
e Chemical Name: 4-Fluorophenylacetonitrile

e Synonyms: 4-Fluorobenzyl cyanide[2][3]
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e CAS Number: 459-22-3[2][3]
e Molecular Formula: CsHeFN[3][4]

e Molecular Weight: 135.14 g/mol [2][3]

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following diagram illustrates the structure of 4-
Fluorophenylacetonitrile with a standardized atom numbering scheme.

Caption: Molecular structure of 4-Fluorophenylacetonitrile with atom numbering for NMR
assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.
By probing the magnetic properties of atomic nuclei, it provides detailed information about the
chemical environment, connectivity, and spatial relationships of atoms within a molecule.

'H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms in a molecule. In 4-
Fluorophenylacetonitrile, we anticipate two distinct regions in the spectrum: the aromatic
region, corresponding to the protons on the benzene ring, and the aliphatic region, for the
methylene (-CH2) protons.

The para-substitution pattern of the fluorophenyl ring results in a symmetrical molecule.
Consequently, the four aromatic protons are chemically non-equivalent in pairs (H2/H6 and
H3/H5), leading to what appears as two sets of signals. These protons exhibit coupling to each
other (ortho-coupling) and, significantly, coupling to the 1°F nucleus.

Analysis of the H NMR Spectrum (CDCIs): The spectrum displays a singlet for the methylene
protons and two multiplets in the aromatic region.
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- . . Coupling
Signal Chemical Shift Lo )
. Multiplicity Constant (J) Integration
Assignment () ppm
Hz
H7 (-CH2) 3.71 Singlet - 2H
Multiplet
Apparent J(H,H) = 8.6,
H3 / H5 7.07 (App ( ) 2H
doublet of J(H,F) = 8.6
doublets)
Multiplet
Apparent J(H,H) = 8.6,
H2 / H6 7.28 (App (HH) 2H
doublet of JH,F)=5.3
doublets)

Data sourced from ChemicalBook.
Expertise & Experience:

e The methylene protons (H7) appear as a sharp singlet at 3.71 ppm. Its deshielding is due to
the electron-withdrawing effects of both the adjacent aromatic ring and the nitrile group. The
absence of splitting confirms there are no protons on the neighboring carbon (C1).

e The aromatic protons H3 and H5 are ortho to the fluorine atom and appear further upfield
(7.07 ppm) due to the shielding effect of the electron-donating fluorine. Their signal is split by
the adjacent H2/H6 protons (ortho-coupling, J = 8.6 Hz) and by the fluorine atom (3JHF = 8.6
Hz).

e The aromatic protons H2 and H6 are meta to the fluorine atom and appear more downfield
(7.28 ppm). They are split by the adjacent H3/H5 protons (ortho-coupling, J = 8.6 Hz) and
show a smaller coupling to the fluorine atom (*JHF = 5.3 Hz). The magnitude of the H-F
coupling constant decreases with the number of bonds separating the nuclei.

3C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Due to the low
natural abundance of the 13C isotope, spectra are typically acquired with proton decoupling,
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resulting in a spectrum where each unique carbon atom appears as a single line. However, in
fluorinated compounds, coupling between carbon and fluorine (*3C-1°F) is observed, which
provides invaluable structural information.[5]

Analysis of the 13C NMR Spectrum (CDCIs): The spectrum is expected to show six distinct
signals, corresponding to the six unique carbon environments in the molecule.

. . Chemical Shift () Multiplicity (due to Coupling Constant
Signal Assignment

ppm 19F) (J) Hz
C7 (-CH2) 22.5 Singlet
C8 (-C=N) 117.8 Singlet
C3/C5 116.1 Doublet 2JCF =21.5Hz
Cl 126.5 Doublet 3JCF=35Hz
C2/C6 130.8 Doublet 3JCF=8.3Hz
C4 163.0 Doublet JCF =248.0 Hz

Note: Specific chemical shift and coupling constant values are representative and can vary
slightly based on solvent and experimental conditions. The assignments are based on
established principles of C-F coupling.[6][7]

Trustworthiness & Authoritative Grounding:

e C4: The carbon directly attached to the fluorine atom (C4) exhibits the largest chemical shift
(163.0 ppm) due to the strong deshielding effect of fluorine. It appears as a doublet with a
very large one-bond coupling constant (1JCF) of approximately 248.0 Hz. This large *JCF
value is a hallmark of a direct C-F bond and serves as a definitive diagnostic tool.[7]

e C3/C5: These carbons, ortho to the fluorine, appear as a doublet due to a two-bond coupling
(3JCF) of around 21.5 Hz.

e C2/C6: The meta carbons also show splitting, but with a smaller three-bond coupling
constant (3JCF) of approximately 8.3 Hz.
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e C1: The ipso-carbon attached to the CH2CN group is also split by a three-bond coupling to
fluorine (3JCF), which is typically smaller, around 3.5 Hz.

e C7 & C8: The methylene (C7) and nitrile (C8) carbons are too far removed to show
significant coupling to the fluorine and thus appear as singlets. The nitrile carbon is
significantly deshielded, appearing at 117.8 ppm.

Experimental Protocol: NMR Data Acquisition

e Sample Preparation: Dissolve approximately 10-20 mg of 4-Fluorophenylacetonitrile in
~0.6 mL of deuterated chloroform (CDCIls) containing 0.03% tetramethylsilane (TMS) as an
internal standard.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e 1H NMR Acquisition: Acquire data using a standard pulse program. Typical parameters
include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2
seconds.

e 13C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30).
An increased number of scans (e.g., 1024 or more) is required due to the low natural
abundance of 13C. A relaxation delay of 2-5 seconds is appropriate.

e Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with
exponential line broadening. Phase and baseline correct the resulting spectrum. Calibrate
the chemical shift scale by setting the TMS signal to 0.00 ppm for *H and 13C spectra.

Caption: Standard workflow for NMR analysis of 4-Fluorophenylacetonitrile.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an
exceptionally powerful tool for identifying the presence of specific functional groups.[8] The IR
spectrum of 4-Fluorophenylacetonitrile is characterized by several strong, diagnostic
absorption bands.

Analysis of the IR Spectrum:
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Wavenumber . . .
Intensity Assignment Functional Group
(cm™)
~3050 Medium C-H Stretch Aromatic
~2930 Medium C-H Stretch Aliphatic (-CH2)
~2250 Strong, Sharp C=N Stretch Nitrile
~1610, ~1510 Strong C=C Stretch Aromatic Ring
~1230 Strong C-F Stretch Aryl-Fluoride
C-H Bend (out-of- 1,4-disubstituted
~830 Strong )
plane) aromatic

Note: Peak positions are approximate. Data interpreted from characteristic absorption tables.[8]

[°]
Expertise & Experience:

 Nitrile (C=N): The most prominent and diagnostically useful peak is the strong, sharp
absorption around 2250 cm~1. This peak is characteristic of the carbon-nitrogen triple bond
stretch of a nitrile group and its presence is a key confirmation of this functional group.[10]

e Aromatic C-H: The absorption band slightly above 3000 cm~! (~3050 cm™1) is indicative of
C-H bonds where the carbon is sp? hybridized, confirming the presence of the aromatic ring.

[8]

o Aliphatic C-H: Conversely, the band just below 3000 cm~* (~2930 cm~1) corresponds to the
C-H stretching of the sp? hybridized methylene (-CHz) group.

e Aromatic Ring: The strong absorptions at ~1610 cm~! and ~1510 cm~! are due to the
carbon-carbon double bond stretching vibrations within the benzene ring.

e C-F Bond: The strong absorption around 1230 cm~1 is characteristic of the C-F stretching
vibration, confirming the presence of the fluorine substituent.
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e Substitution Pattern: The strong band at ~830 cm~! arises from the out-of-plane C-H bending
vibration. Its position is highly indicative of a 1,4- (or para-) substitution pattern on the
aromatic ring.[9]

Experimental Protocol: IR Data Acquisition (ATR)

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically
diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing
it to dry.

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial
as it will be subtracted from the sample spectrum to remove interfering signals from
atmospheric CO2 and Hz0.

Sample Application: Place a single drop of neat 4-Fluorophenylacetonitrile liquid directly
onto the center of the ATR crystal.

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the
crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-
600 cm~* with a resolution of 4 cm~1.

Cleaning: After analysis, clean the sample from the crystal using an appropriate solvent and
a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments. For structural elucidation, Electron lonization (El) is a common technique
where the molecule is bombarded with high-energy electrons, causing it to ionize and fragment
in a reproducible manner.

Analysis of the Mass Spectrum (El): The mass spectrum of 4-Fluorophenylacetonitrile
provides its molecular weight and key structural fragments.

e Molecular lon (M+): The spectrum shows a prominent molecular ion peak at m/z = 135,
which corresponds to the molecular weight of the compound (CsHeFN), confirming its
elemental composition.
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Key Fragmentation Patterns: The fragmentation of 4-Fluorophenylacetonitrile is driven by the
stability of the resulting fragments. The primary fragmentation involves the benzylic cleavage.

Proposed
m/z Formula Notes
Fragment

Molecular lon (Base

135 [M]*+ [CsHeFN]*
Peak)

Loss of hydrogen
108 [M - HCNJ* [C7HsF]* _
cyanide

Formation of
[M - CH2CN + HJ* or _ _
107 [C7HaF]* fluorotropylium cation
[C7HaF]*
precursor

Trustworthiness & Authoritative Grounding: The base peak at m/z 135 indicates that the
molecular ion is relatively stable under El conditions. A significant fragmentation pathway
involves the loss of a neutral hydrogen cyanide (HCN, 27 Da) molecule, leading to the
fragment ion at m/z 108. Another prominent peak at m/z 107 likely corresponds to the formation
of the highly stable fluorotropylium cation, a common fragmentation pattern for benzyl
derivatives.

[C7HsF]*
m/z = 108

[CsHeFN]*
m/z = 135 -CH2CN +H
(Molecular lon) j—-{rearangement) [C7HaF]*
m/z = 107

Click to download full resolution via product page
Caption: Proposed major fragmentation pathway for 4-Fluorophenylacetonitrile in EI-MS.

Safety and Handling

As a laboratory chemical, 4-Fluorophenylacetonitrile must be handled with appropriate care.
The Safety Data Sheet (SDS) indicates that this compound is hazardous.
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e Hazards: It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It
causes skin irritation and serious eye irritation, and may cause respiratory irritation.

e Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear
appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves,
safety goggles, and a lab coat. Avoid breathing vapors or mists.

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away
from incompatible materials such as strong oxidizing agents.

Comprehensive Summary

The spectroscopic analysis of 4-Fluorophenylacetonitrile provides a self-validating system for
its structural confirmation.

1H NMR confirms the presence of the para-substituted aromatic ring and the adjacent
methylene group, with characteristic H-F couplings confirming the fluorine's position.

e 13C NMR verifies the carbon skeleton and, most importantly, uses the large, predictable 13C-
19F coupling constants to definitively place the fluorine atom on the aromatic ring.

e IR Spectroscopy provides unambiguous evidence for the key functional groups: the nitrile
(C=N), the aromatic ring (C=C), and the aryl-fluoride (C-F) bond.

e Mass Spectrometry confirms the correct molecular weight (135 Da) and shows logical
fragmentation patterns consistent with the proposed structure.

Together, these orthogonal analytical techniques provide a comprehensive and unequivocal
spectroscopic signature for 4-Fluorophenylacetonitrile, ensuring its identity and quality for
research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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